molecular formula C9H9N3S B1580961 2-(Methylthio)quinazolin-4-amine CAS No. 63963-40-6

2-(Methylthio)quinazolin-4-amine

Cat. No. B1580961
CAS RN: 63963-40-6
M. Wt: 191.26 g/mol
InChI Key: MXRPUVYQSUYFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)quinazolin-4-amine is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have drawn significant attention due to their wide range of biological activities . They have been associated with various therapeutic activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .


Synthesis Analysis

Quinazoline derivatives are synthesized using various methods, divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A specific series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine, which includes 2-(Methylthio)quinazolin-4-amine, was synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .


Molecular Structure Analysis

The molecular structure of 2-(Methylthio)quinazolin-4-amine is derived from the quinazoline moiety, which consists of a benzene ring fused to a pyrimidine ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline derivatives include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In the specific synthesis of 2-(Methylthio)quinazolin-4-amine, a nucleophilic substitution reaction is used .

Scientific Research Applications

Analgesic, Anti-inflammatory, and Antibacterial Activities

2-(Methylthio)quinazolin-4-amine derivatives have been investigated for their potential applications in analgesic, anti-inflammatory, and antibacterial activities. Novel 2-methylthio-3-substituted quinazolin-4-(3H)-ones, synthesized from methylanthranilate, exhibited significant activity in these areas. Certain compounds within this group demonstrated more potent analgesic and anti-inflammatory activities than diclofenac sodium, a commonly used reference medication (Alagarsamy et al., 2003).

Antiviral Activity

Quinazolin-4-amine derivatives, including 2-methylthio-4-phenylamino-6,7,8-trifluoro-3H-quinazolin-4-one, have shown promising antiviral activities. These compounds were effective against viruses such as monkeypox, smallpox vaccine, and ectromelia virus. This suggests that fluorinated quinazoline derivatives might be valuable in the search for new antiviral substances (Lipunova et al., 2012).

Cyclin-Dependent Kinase Inhibitors

Research has been conducted on 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as ring-constrained analogues of 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase inhibitors. These compounds inhibit cyclin-dependent kinases with very low nanomolar values, highlighting their potential in cancer therapy (Mcintyre et al., 2010).

Anti-HIV, Antibacterial, and Antifungal Properties

2-Methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones have been synthesized and shown to possess significant antibacterial and antifungal activities. These compounds also demonstrated anti-HIV activity against HIV-1(IIIB) and HIV-2 (ROD) in MT-4 cells, indicating their potential as broad-spectrum antimicrobial agents (Alagarsamy et al., 2007).

Cellular Imaging Applications

Quinazolin-2-amine derivatives have been synthesized and explored for their optical properties and potential in cellular imaging. Studies on these compounds, derived from β-pinene derivative nopinone, showed enhanced fluorescence in solid and solution states, making them promising candidates for fluorescent bio-imaging agents (Jinlai et al., 2016).

Future Directions

Quinazoline derivatives, including 2-(Methylthio)quinazolin-4-amine, have shown promising biological activities, suggesting potential for further optimization and development into new therapeutic agents . The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

properties

IUPAC Name

2-methylsulfanylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRPUVYQSUYFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351228
Record name 2-(Methylsulfanyl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)quinazolin-4-amine

CAS RN

63963-40-6
Record name 2-(Methylsulfanyl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)quinazolin-4-amine
Reactant of Route 2
2-(Methylthio)quinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(Methylthio)quinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
2-(Methylthio)quinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
2-(Methylthio)quinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
2-(Methylthio)quinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.